molecular formula C7H10ClNO B2775779 2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole CAS No. 731851-16-4

2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole

Cat. No. B2775779
CAS RN: 731851-16-4
M. Wt: 159.61
InChI Key: CEIBYBZQNLYXIL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole is a chemical compound with various applications in scientific research. It is commonly known as CMPO and is a member of the oxazole family of compounds. CMPO has been widely used in various fields of research, including nuclear chemistry, radiochemistry, and analytical chemistry. In

Scientific Research Applications

Synthesis and Chemical Transformations

2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its utility in chemical synthesis is highlighted by its involvement in reactions leading to the formation of complex oxazole derivatives. For instance, it has been used in the addition of lithiated derivatives to nitrones, resulting in the formation of alkenyl-oxazoles with significant stereoselectivity (Capriati et al., 2002). Furthermore, its reactivity has been harnessed in synthesizing extended oxazoles through substitution reactions, producing alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles, demonstrating its utility in creating a variety of chemically and pharmacologically significant molecules (Patil & Luzzio, 2016).

Regioselective Halogenation

The chloromethyl group in oxazoles facilitates regioselective halogenation, enabling the synthesis of halomethyl-oxazoles with high precision. This capability is essential for constructing molecules with specific structural configurations, which is critical in the development of pharmaceuticals and materials science. A method described by Yamane et al. (2004) showcases the efficient synthesis of 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles through direct halogenation, achieving high regioselectivity and moderate to good yields (Yamane, Mitsudera, & Shundoh, 2004).

Pharmaceutical Research

While the direct applications of 2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole in pharmaceutical research are not explicitly outlined in the provided literature, derivatives of oxazoles, including those synthesized from chloromethylated precursors, are known to exhibit a wide range of pharmacological activities. These activities include antimicrobial, anticancer, and neuropharmacological effects, underscoring the significance of such compounds in drug development and therapeutic interventions. For instance, derivatives have been evaluated for their anticancer and antimicrobial properties, highlighting the potential utility of chloromethylated oxazoles in generating novel therapeutic agents (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

2-(chloromethyl)-5-propan-2-yl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-5(2)6-4-9-7(3-8)10-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIBYBZQNLYXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(O1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole

CAS RN

731851-16-4
Record name 2-(chloromethyl)-5-(propan-2-yl)-1,3-oxazole
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